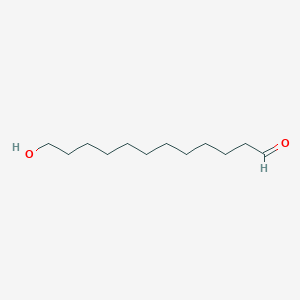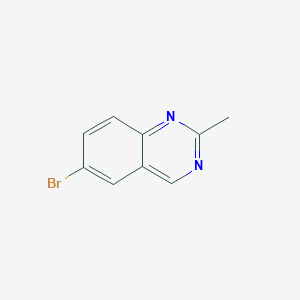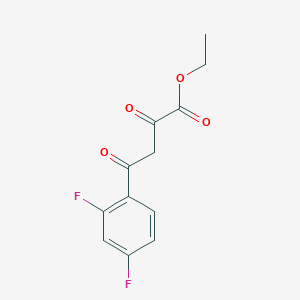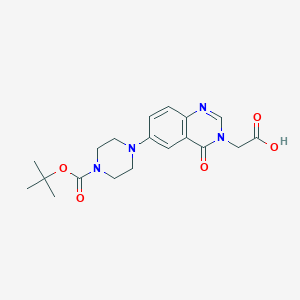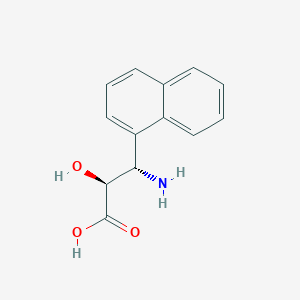![molecular formula C16H16N2O3 B3059300 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 96807-75-9](/img/structure/B3059300.png)
2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known by other names such as 2,2’- (ethane-1,2-diyldiimino)bisethanol and N,N-bis (2-hydroxyethyl)ethylenediamine , is a chemical compound with the molecular formula C6H16N2O2 . Its molecular weight is approximately 148.2 g/mol . The compound’s structure consists of a benzo[de]isoquinoline core with two hydroxyethylamine groups attached.
Physical and Chemical Properties Analysis
- Melting Point : The compound likely has a melting point (e.g., around 373 K ) .
- Vaporization Enthalpy : The enthalpy of vaporization is approximately 106.4 kJ/mol .
- Sublimation Enthalpy : The enthalpy of sublimation is approximately 142.7 kJ/mol at 373 K .
- Fusion Enthalpy : The enthalpy of fusion is approximately 49.7 kJ/mol at 373.2 K .
Applications De Recherche Scientifique
Overview of Isoquinoline Derivatives
Isoquinoline derivatives, including 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have garnered attention for their pharmacological importance in modern therapeutics. These compounds exhibit a range of biological activities, such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their significant biological potentials make them a focus for medicinal chemists and researchers in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of isoquinoline derivatives, including the specific compound , can be explored through various assays like the ABTS/PP decolorization assay. Understanding the reaction pathways of these compounds as antioxidants helps in elucidating their potential therapeutic applications, especially in conditions where oxidative stress plays a critical role (Ilyasov et al., 2020).
Nucleic Acid-Binding and Drug Design
Isoquinoline alkaloids, including those similar to the compound of interest, have shown to interact with nucleic acids, which is crucial for their pharmacological activities, particularly in anticancer research. Understanding their binding aspects with nucleic acids aids in drug design, offering guidelines for creating new therapeutic agents with enhanced efficacy (Bhadra & Kumar, 2012).
8-Hydroxyquinolines in Medicinal Chemistry
While not directly related to the compound , the study of 8-hydroxyquinolines provides insights into the broader category of quinoline derivatives. These compounds have shown significant biological activities, including anticancer, HIV, and neurodegenerative disorder treatments. This research field continues to expand, exploring synthetic modifications to develop potent, target-based drug molecules (Gupta et al., 2021; Saadeh et al., 2020).
Mécanisme D'action
Mode of Action
Given its structural similarity to other quinoline and isoquinoline compounds , it may act as an electrophile, initiating an attack on a nitrogen atom followed by the addition of a nucleophile on the adjacent atom . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its structure, it may potentially interact with pathways involving quinoline and isoquinoline compounds
Pharmacokinetics
Its molecular weight of 148.2034 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential electrophilic nature , it may induce changes in cellular function or viability.
Propriétés
IUPAC Name |
2-[2-(2-hydroxyethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-10-8-17-7-9-18-15(20)12-5-1-3-11-4-2-6-13(14(11)12)16(18)21/h1-6,17,19H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSGUHDKQBISNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398738 | |
| Record name | 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96807-75-9 | |
| Record name | 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-4,6'-diamine](/img/structure/B3059217.png)
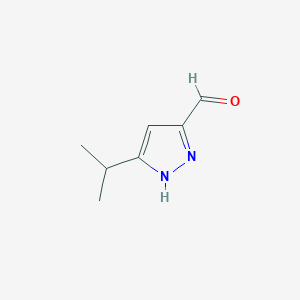

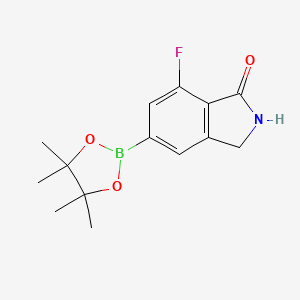
![Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B3059223.png)
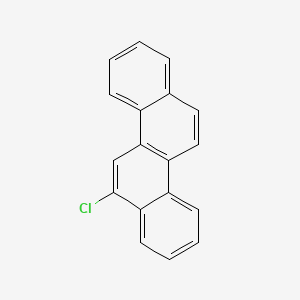
![5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole](/img/structure/B3059228.png)
